Lipophilicity Differentiation from Structural Analogs
The target compound 4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine (CID 3824967) exhibits a computed XLogP3-AA value of 3.4, which is 0.4 log units lower than the direct 2-pyridinyl analog 4-phenyl-N-(2-pyridinyl)-1,3-thiazol-2-amine (CID 750531, XLogP3 3.8) and 0.6 log units lower than the 4-chlorophenyl analog 4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine (CID 3369480, XLogP3 4.0), while being 2.8 log units higher than the des-phenyl analog N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine (CID 19361571, XLogP3 0.6) [1][2]. This intermediate lipophilicity profile, combined with an identical TPSA of 66.1 Ų shared across the two 4-phenyl analogs, positions the target compound in a distinct physicochemical space that may influence membrane permeability, solubility, and protein binding differently from each comparator [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4; TPSA = 66.1 Ų; MW = 267.4 g/mol; HBD = 1; HBA = 4; Rotatable Bonds = 4 (PubChem CID 3824967) |
| Comparator Or Baseline | Comparator A (CID 750531): XLogP3 = 3.8, TPSA = 66.1 Ų, MW = 253.32, HBD = 1, HBA = 4, RB = 3. Comparator B (CID 3369480): XLogP3 = 4.0, TPSA = 66.1 Ų, MW = 301.8, HBD = 1, HBA = 4, RB = 4. Comparator C (CID 19361571): XLogP3 = 0.6, HBA = 3, RB = 3 |
| Quantified Difference | ΔXLogP3 = -0.4 vs. CID 750531; ΔXLogP3 = -0.6 vs. CID 3369480; ΔXLogP3 = +2.8 vs. CID 19361571; ΔMW = +14.1 vs. CID 750531; ΔMW = -34.4 vs. CID 3369480 |
| Conditions | All XLogP3-AA values computed by XLogP3 3.0 algorithm via PubChem release 2025.09.15; TPSA computed by Cactvs 3.4.8.24 |
Why This Matters
An XLogP3 difference of ≥0.4 log units between structural analogs can translate into measurable differences in logD, aqueous solubility, and non-specific protein binding, making CAS 866009-90-7 a functionally non-interchangeable tool compound relative to its closest lipophilicity analogs for permeability-limited or solubility-sensitive assays.
- [1] PubChem Compound Summary for CID 3824967 (target). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3824967 (accessed May 2026). View Source
- [2] PubChem Compound Summary for CID 750531, 4-phenyl-N-(2-pyridinyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/750531 (accessed May 2026). View Source
- [3] PubChem Compound Summary for CID 3369480, 4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine; and CID 19361571, N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed May 2026). View Source
